molecular formula C13H22N2O2 B5099382 6-(4-Methylpiperazin-1-yl)hex-4-yn-2-yl acetate

6-(4-Methylpiperazin-1-yl)hex-4-yn-2-yl acetate

Cat. No.: B5099382
M. Wt: 238.33 g/mol
InChI Key: ZHUOBPAWQILWHC-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)hex-4-yn-2-yl acetate is an organic compound that features a piperazine ring substituted with a methyl group and an acetylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)hex-4-yn-2-yl acetate typically involves the reaction of 4-methylpiperazine with an appropriate acetylene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the acetylene and facilitate the nucleophilic attack on the piperazine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)hex-4-yn-2-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Methylpiperazin-1-yl)hex-4-yn-2-yl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)hex-4-yn-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, leading to changes in their activity or function. The acetylene group may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylpiperazin-1-yl)hex-4-yn-2-yl acetate is unique due to its specific combination of a piperazine ring, an acetylene group, and an acetate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)hex-4-yn-2-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-12(17-13(2)16)6-4-5-7-15-10-8-14(3)9-11-15/h12H,6-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUOBPAWQILWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#CCN1CCN(CC1)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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